Cas no 342411-93-2 (hexahydro-1H-Pyrrolizine-2-carboxylic acid)

Hexahydro-1H-Pyrrolizine-2-carboxylic acid is a saturated pyrrolizine derivative featuring a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its rigid bicyclic structure enhances stereochemical control in reactions, while the carboxylic acid moiety allows for further derivatization, such as amide or ester formation. This compound is particularly valuable in the development of bioactive molecules, including peptidomimetics and constrained scaffolds for drug discovery. Its stability and synthetic accessibility contribute to its utility in medicinal chemistry, where it serves as a key building block for designing compounds with improved pharmacokinetic properties.
hexahydro-1H-Pyrrolizine-2-carboxylic acid structure
342411-93-2 structure
商品名:hexahydro-1H-Pyrrolizine-2-carboxylic acid
CAS番号:342411-93-2
MF:C8H13NO2
メガワット:155.19432
CID:302215
PubChem ID:12335058

hexahydro-1H-Pyrrolizine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • hexahydro-1H-Pyrrolizine-2-carboxylic acid
    • 1H-Pyrrolizine-2-carboxylicacid,hexahydro-(9CI)
    • 1H-Pyrrolizine-2-carboxylicacid, hexahydro-
    • 2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carboxylic acid
    • AKOS022635368
    • azabicyclo[3.3.0]octane-3-carboxylic acid
    • DTXSID90491185
    • SCHEMBL3731529
    • F2197-0157
    • 342411-93-2
    • hexahydro-1H-pyrrolizine-2-carboxylicacid
    • CS-0451430
    • インチ: InChI=1S/C8H13NO2/c10-8(11)6-4-7-2-1-3-9(7)5-6/h6-7H,1-5H2,(H,10,11)
    • InChIKey: PWYVGBXGOHIGEA-UHFFFAOYSA-N
    • ほほえんだ: OC(=O)C1CC2CCCN2C1

計算された属性

  • せいみつぶんしりょう: 155.09469
  • どういたいしつりょう: 155.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.8

じっけんとくせい

  • PSA: 40.54

hexahydro-1H-Pyrrolizine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ7793-100MG
hexahydro-1H-pyrrolizine-2-carboxylic acid
342411-93-2 95%
100MG
¥ 1,603.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ7793-1G
hexahydro-1H-pyrrolizine-2-carboxylic acid
342411-93-2 95%
1g
¥ 6,402.00 2023-04-13
Life Chemicals
F2197-0157-2.5g
hexahydro-1H-pyrrolizine-2-carboxylic acid
342411-93-2 95%+
2.5g
$1934.0 2023-09-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ7793-5G
hexahydro-1H-pyrrolizine-2-carboxylic acid
342411-93-2 95%
5g
¥ 19,206.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ7793-5g
hexahydro-1H-pyrrolizine-2-carboxylic acid
342411-93-2 95%
5g
¥19206.0 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1522097-1g
Hexahydro-1H-pyrrolizine-2-carboxylic acid
342411-93-2 98%
1g
¥8962.00 2024-05-18
Ambeed
A318562-1g
Hexahydro-1H-pyrrolizine-2-carboxylic acid
342411-93-2 98%
1g
$980.0 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1522097-500mg
Hexahydro-1H-pyrrolizine-2-carboxylic acid
342411-93-2 98%
500mg
¥6657.00 2024-05-18
TRC
H289471-1g
hexahydro-1h-pyrrolizine-2-carboxylic acid
342411-93-2
1g
$ 1385.00 2022-06-04
TRC
H289471-500mg
hexahydro-1h-pyrrolizine-2-carboxylic acid
342411-93-2
500mg
$ 910.00 2022-06-04

hexahydro-1H-Pyrrolizine-2-carboxylic acid 関連文献

hexahydro-1H-Pyrrolizine-2-carboxylic acidに関する追加情報

Recent Advances in the Study of Hexahydro-1H-Pyrrolizine-2-carboxylic Acid (CAS: 342411-93-2) in Chemical Biology and Pharmaceutical Research

Hexahydro-1H-pyrrolizine-2-carboxylic acid (CAS: 342411-93-2) is a structurally unique compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic amino acid derivative has shown promising potential in various therapeutic applications, particularly in the development of novel drug candidates targeting neurological disorders and metabolic diseases. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential mechanisms of action.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's ability to modulate GABAergic neurotransmission, suggesting its potential as a lead compound for anxiety and epilepsy treatments. The research team employed molecular docking simulations and in vitro electrophysiological assays to characterize the interaction between hexahydro-1H-pyrrolizine-2-carboxylic acid and GABA receptors. Their findings revealed a unique binding mode distinct from traditional GABA analogs, offering new possibilities for receptor subtype-specific drug design.

In the area of synthetic chemistry, significant progress has been made in developing more efficient routes to produce hexahydro-1H-pyrrolizine-2-carboxylic acid. A recent patent application (WO2023056789) describes an improved asymmetric synthesis method with 92% enantiomeric excess, addressing previous challenges in stereochemical control. This advancement is particularly important as the biological activity of the compound is known to be highly stereospecific.

Metabolomic studies published in ACS Chemical Biology (2024) have uncovered new insights into the compound's metabolic fate and potential biomarkers of its activity. Using advanced LC-MS/MS techniques, researchers identified several novel metabolites that may contribute to the compound's pharmacological effects. These findings have important implications for understanding the structure-activity relationships and optimizing the pharmacokinetic properties of related derivatives.

The compound has also shown promise in cancer research, with a recent Nature Communications paper reporting its ability to inhibit specific histone deacetylases (HDACs) involved in epigenetic regulation. This discovery opens new avenues for developing targeted epigenetic therapies, particularly for hematological malignancies where HDAC inhibitors have shown clinical efficacy.

Ongoing clinical trials (NCT05678921) are investigating derivatives of hexahydro-1H-pyrrolizine-2-carboxylic acid as potential treatments for rare genetic disorders affecting amino acid metabolism. Preliminary results suggest good tolerability and favorable blood-brain barrier penetration, making this chemical scaffold particularly attractive for central nervous system applications.

Future research directions include exploring the compound's potential in combination therapies and developing more potent analogs with improved selectivity. The unique structural features of hexahydro-1H-pyrrolizine-2-carboxylic acid continue to inspire innovative drug design strategies across multiple therapeutic areas, cementing its position as an important scaffold in medicinal chemistry.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:342411-93-2)hexahydro-1H-Pyrrolizine-2-carboxylic acid
A1085619
清らかである:99%
はかる:1g
価格 ($):882.0